molecular formula C16H19F2N3OS B2474700 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897482-10-9

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2474700
CAS No.: 897482-10-9
M. Wt: 339.4
InChI Key: MDTPAXJMWKIDEQ-UHFFFAOYSA-N
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Description

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves multiple steps. One common method includes the reaction of 4,6-difluoro-2-aminobenzothiazole with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with pentanone to yield the final compound. The reaction conditions typically involve the use of solvents such as toluene and catalysts to facilitate the reaction .

Chemical Reactions Analysis

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis, making it effective as an antibacterial agent .

Comparison with Similar Compounds

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3OS/c1-2-3-4-14(22)20-5-7-21(8-6-20)16-19-15-12(18)9-11(17)10-13(15)23-16/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPAXJMWKIDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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